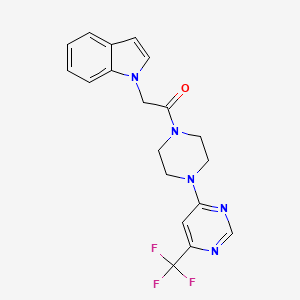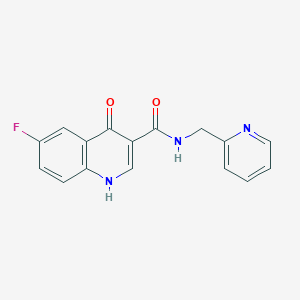![molecular formula C16H24N2O3 B2606183 N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 428827-46-7](/img/structure/B2606183.png)
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide, also known as PEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective agonist for the AMPA subtype of glutamate receptors, which are important for synaptic plasticity and memory formation.
作用机制
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide acts as a selective agonist for the AMPA subtype of glutamate receptors, which are important for synaptic plasticity and memory formation. It binds to the receptor and activates it, leading to an increase in the flow of ions across the cell membrane and the generation of an action potential. This leads to an increase in synaptic strength and the enhancement of LTP, which is important for memory formation.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has been shown to enhance LTP in the hippocampus, which is a key process in memory formation. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has been shown to have a high affinity for the AMPA receptor, and it is selective for this receptor subtype. It has also been shown to have a long half-life in vivo, which makes it a useful tool for studying the AMPA receptor in animal models.
实验室实验的优点和局限性
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has several advantages for use in lab experiments. It is a selective agonist for the AMPA subtype of glutamate receptors, which allows for specific targeting of this receptor subtype. It has a long half-life in vivo, which makes it a useful tool for studying the AMPA receptor in animal models. However, there are also limitations to using N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide in lab experiments. It is a relatively new compound, and there is still much that is unknown about its effects on the brain and body. It is also difficult to synthesize, which can limit its availability for use in experiments.
未来方向
There are several future directions for research on N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its effects on synaptic plasticity and memory formation, and how it can be used to enhance these processes. Additionally, there is still much that is unknown about the mechanism of action of N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide, and further research is needed to fully understand its effects on the brain and body. Overall, N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide is a promising compound for use in scientific research, and there is much potential for future discoveries in this area.
合成方法
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide can be synthesized using a multi-step process involving the reaction of several different chemicals. The first step involves the reaction of 1-phenylethylamine with propylene oxide to form N-(1-phenylethyl)propyleneimine. This intermediate is then reacted with 3-chloropropylisobutyl ether to form N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide, or N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide.
科学研究应用
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. It is a selective agonist for the AMPA subtype of glutamate receptors, which are important for synaptic plasticity and memory formation. N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process in memory formation. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N'-(1-phenylethyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)21-11-7-10-17-15(19)16(20)18-13(3)14-8-5-4-6-9-14/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBICCCFAXRITKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2606101.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2606103.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2606104.png)
![1-(4-Tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2606105.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{(E)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2606109.png)

![3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2606112.png)
![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2606114.png)
![[3-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2606117.png)


![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine](/img/structure/B2606121.png)

![5-((2-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606123.png)